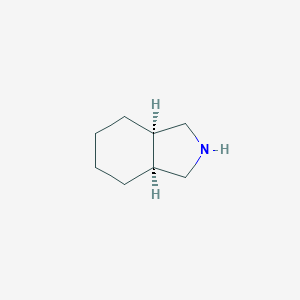![molecular formula C11H7Cl2NO2 B142332 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione CAS No. 128099-83-2](/img/structure/B142332.png)
10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, also known as DCTD, is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. DCTD is a cyclic diketone that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is not fully understood, but it is believed to be related to its ability to form covalent bonds with nucleophiles such as cysteine residues in proteins. This can lead to the inhibition of enzymes involved in various biological processes, including cancer cell growth and proliferation.
Biochemical and Physiological Effects:
10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been found to have various biochemical and physiological effects, including the inhibition of enzymes involved in cancer cell growth and proliferation, the modulation of protein-ligand interactions, and the synthesis of novel materials with unique properties. However, further research is needed to fully understand the extent of these effects and their potential applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione in lab experiments include its high purity and yield, its potential applications in various fields of scientific research, and its ability to form covalent bonds with nucleophiles. However, the limitations of using 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione in lab experiments include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, including the development of more efficient synthesis methods, the identification of new potential applications in various fields of scientific research, and the optimization of its biochemical and physiological effects. Additionally, further research is needed to fully understand the mechanism of action of 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione and its potential applications in cancer treatment and other diseases.
Synthesemethoden
The synthesis of 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been achieved using various methods, including the reaction of maleic anhydride with 2,3-dichloro-1,4-naphthoquinone and subsequent cyclization, and the reaction of 2,3-dichloro-1,4-naphthoquinone with ethylene diamine followed by cyclization. These methods have been optimized to produce high yields of 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione with high purity.
Wissenschaftliche Forschungsanwendungen
10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been studied as a potential inhibitor of enzymes involved in cancer cell growth and proliferation. In biochemistry, 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been used as a probe to study protein-ligand interactions. In materials science, 10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been used as a precursor for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
128099-83-2 |
|---|---|
Produktname |
10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione |
Molekularformel |
C11H7Cl2NO2 |
Molekulargewicht |
256.08 g/mol |
IUPAC-Name |
10,10-dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione |
InChI |
InChI=1S/C11H7Cl2NO2/c12-11(13)9(15)7-3-1-2-6-4-5-14(8(6)7)10(11)16/h1-3H,4-5H2 |
InChI-Schlüssel |
ZBBLKRHUAMJHQN-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C1C=CC=C3C(=O)C(C2=O)(Cl)Cl |
Kanonische SMILES |
C1CN2C3=C1C=CC=C3C(=O)C(C2=O)(Cl)Cl |
Synonyme |
4H-Pyrrolo[3,2,1-ij]quinoline-4,6(5H)-dione, 5,5-dichloro-1,2-dihydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



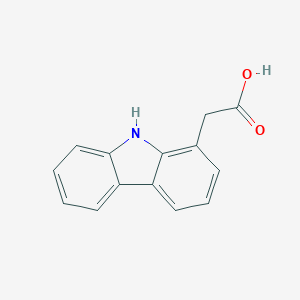
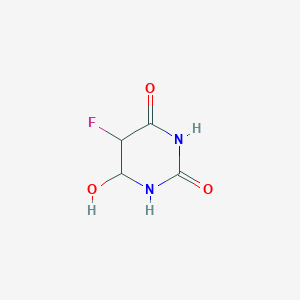
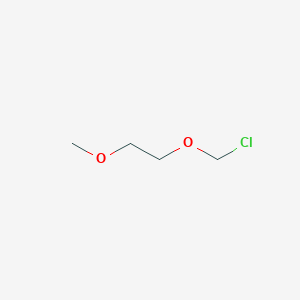
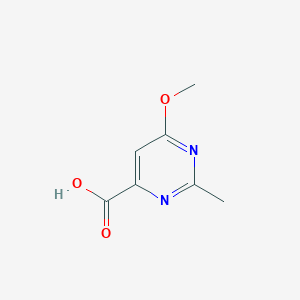
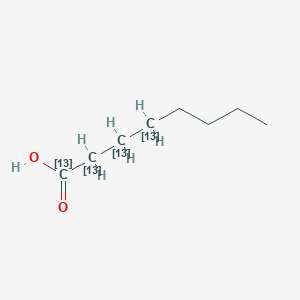



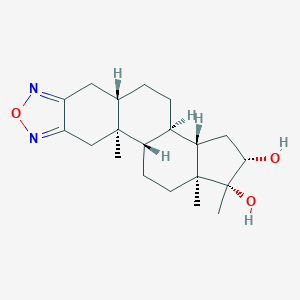
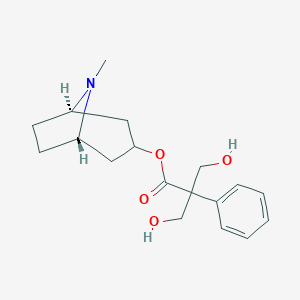
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid](/img/structure/B142268.png)


